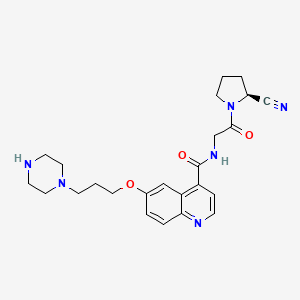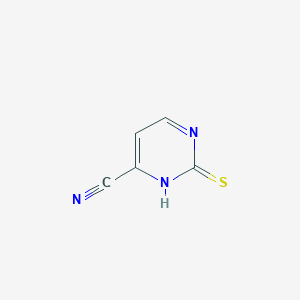
Glycine, N-acetyl-L-histidyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features an acetamido group, an imidazolyl group, and a propanamido group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide, with solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include purification steps such as high-performance liquid chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolone derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and propanamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, amine-substituted compounds, and various substituted peptides, depending on the specific reaction pathway.
Applications De Recherche Scientifique
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and peptides.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialized materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and imidazolyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)butanoic acid: Contains a butanoic acid group, offering different chemical properties.
Uniqueness
(S)-2-(2-Acetamido-3-(1H-imidazol-4-yl)propanamido)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
23506-34-5 |
|---|---|
Formule moléculaire |
C10H14N4O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H14N4O4/c1-6(15)14-8(2-7-3-11-5-13-7)10(18)12-4-9(16)17/h3,5,8H,2,4H2,1H3,(H,11,13)(H,12,18)(H,14,15)(H,16,17)/t8-/m0/s1 |
Clé InChI |
DVGRJKALLKJPSI-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
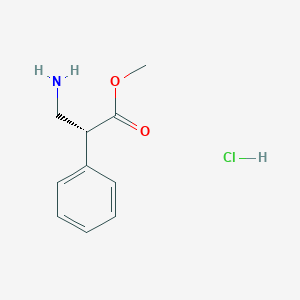

![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
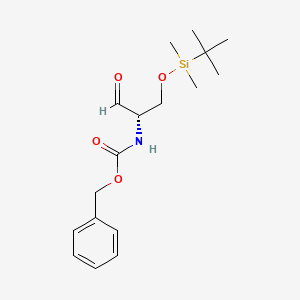
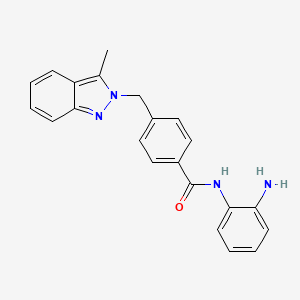
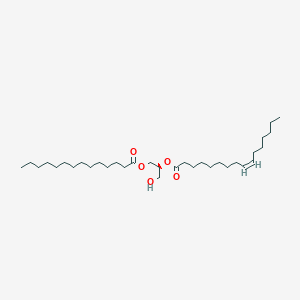
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)


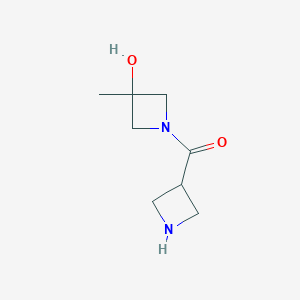
![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
